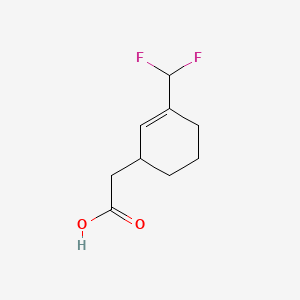![molecular formula C33H27OP B14910829 (2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a biphenyl backbone with a methoxyphenyl vinyl group and a diphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Suzuki–Miyaura Coupling: This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and hydrogenation .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form stable complexes with metals could be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In industry, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism by which (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: This compound is also a biphenyl derivative with diphenylphosphane groups, used as a ligand in catalytic processes.
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another biphenyl derivative with methoxyphenyl vinyl groups, used in the development of OLEDs.
Uniqueness
What sets (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart is its combination of a methoxyphenyl vinyl group and a diphenylphosphane moiety, which provides unique electronic and steric properties. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reaction efficiency and selectivity.
Eigenschaften
Molekularformel |
C33H27OP |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
[2-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27OP/c1-25(26-21-23-27(34-2)24-22-26)30-17-9-10-18-31(30)32-19-11-12-20-33(32)35(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,1H2,2H3 |
InChI-Schlüssel |
NQUUKJBTVVEOQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)





![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)






